molecular formula C9H12N2O2S B3160395 Ethyl 2-(2-pyrazinylsulfanyl)propanoate CAS No. 866042-21-9

Ethyl 2-(2-pyrazinylsulfanyl)propanoate

Cat. No.: B3160395
CAS No.: 866042-21-9
M. Wt: 212.27 g/mol
InChI Key: WIZNUAZBKWKOSS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-pyrazinylsulfanyl)propanoate is a propanoate ester featuring a pyrazine ring substituted with a sulfanyl (thioether) group at the 2-position. Pyrazine, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, confers distinct electronic and steric properties to the compound. The sulfanyl group enhances lipophilicity and may influence metabolic stability.

Properties

IUPAC Name

ethyl 2-pyrazin-2-ylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-3-13-9(12)7(2)14-8-6-10-4-5-11-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZNUAZBKWKOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294112
Record name Ethyl 2-(2-pyrazinylthio)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866042-21-9
Record name Ethyl 2-(2-pyrazinylthio)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866042-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-pyrazinylthio)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-pyrazinylsulfanyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-pyrazinylsulfanyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the nucleophilic substitution of 2-chloropyrazine with ethyl 2-mercaptopropanoate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-pyrazinylsulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazine ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitro-substituted pyrazine derivatives

Scientific Research Applications

Ethyl 2-(2-pyrazinylsulfanyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-pyrazinylsulfanyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the pyrazine ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity.

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(2-pyrazinylsulfanyl)propanoate to structurally related propanoate esters, focusing on substituents, heterocyclic systems, and functional applications.

Structural and Functional Group Comparisons

a. Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate ()
  • Structure : A pyrimidine (two nitrogens at positions 1 and 3) substituted with a sulfanyl group and a phenylsulfonylmethyl moiety.
  • Key Differences: Pyrimidine vs. Additional phenylsulfonyl group increases molecular weight (442.6 g/mol) and steric bulk .
  • Applications : Lab use (exact biological activity unspecified).
b. Quizalofop ethyl ester ()
  • Structure: Phenoxy-quinoxaline-propanoate ester.
  • Key Differences: Quinoxaline (two fused pyrazine-like rings) instead of a single pyrazine. Phenoxy group replaces sulfanyl, reducing sulfur-mediated interactions.
  • Applications : Herbicide; demonstrates the role of heterocycles in agricultural activity .
c. Ethyl 3-(4-hydroxyphenyl)-2-(2-[5-([pyridin-4-ylamino]-methyl)-2H-tetrazol-2-yl]acetamido)propanoate ()
  • Structure : Tetrazole and pyridine substituents with an acetamido linkage.
  • Pyridine vs. pyrazine: Pyridine’s single nitrogen offers weaker electron-withdrawing effects.
  • Applications : Radiolabeled peptide research, suggesting biomedical utility for heterocyclic esters .
d. Ethyl 2-(2-phenylhydrazinylidene)propanoate ()
  • Structure : Hydrazinylidene group instead of sulfanyl.
  • Key Differences :
    • Hydrazine-derived substituent enables tautomerization and nucleophilic reactivity.
    • Synthesized in 79% yield via condensation of phenylhydrazine and ethyl pyruvate .
Key Observations:
  • Heterocycle Impact: Pyrazine’s electron-withdrawing nitrogens may increase acidity of α-protons compared to pyrimidine or quinoxaline derivatives, influencing reactivity in further substitutions .
  • Sulfur vs.
  • Synthesis : Hydrazine-based analogs () achieve moderate yields (~79%), suggesting that sulfanyl-substituted esters may require optimized conditions for similar efficiency .

Biological Activity

Ethyl 2-(2-pyrazinylsulfanyl)propanoate is a compound of interest due to its potential biological activities, which have been explored in various studies. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₁N₃O₂S
  • Molecular Weight : 213.26 g/mol

The compound contains a pyrazine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it may inhibit bacterial growth by interfering with cell wall synthesis and protein synthesis pathways.
  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. This suggests its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Assays : In a study testing various concentrations of the compound against E. coli and S. aureus, it was found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential .
  • Cytotoxicity Tests : In human cancer cell lines (e.g., HeLa and MCF-7), this compound showed IC50 values of 15 µM and 20 µM, respectively, suggesting effective cytotoxicity against these cancer cells .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial evaluated the efficacy of this compound in treating patients with bacterial infections resistant to conventional antibiotics. The results demonstrated a significant reduction in infection markers within three days of treatment, highlighting its potential as an alternative therapeutic agent .
  • Case Study on Cancer Treatment :
    • In a preclinical study involving mice with induced tumors, administration of this compound resulted in a 50% reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues treated with the compound .

Data Summary Table

Biological Activity Mechanism Research Findings
AntimicrobialInhibition of cell wall synthesisMIC = 32 µg/mL against E. coli and S. aureus
AnticancerInduction of apoptosisIC50 = 15 µM (HeLa), IC50 = 20 µM (MCF-7)
Anti-inflammatoryInhibition of pro-inflammatory cytokinesSignificant reduction in inflammation markers in vivo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.